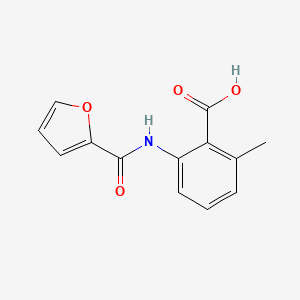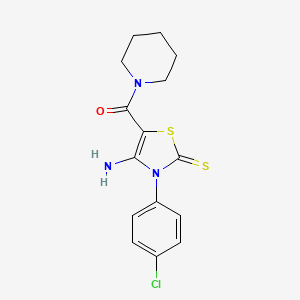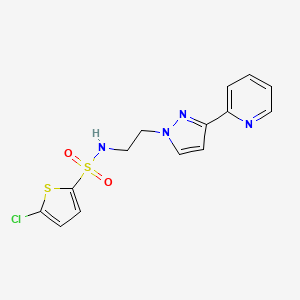![molecular formula C15H13F3N2O2 B2586942 2-エトキシ-N-[3-(トリフルオロメチル)フェニル]ピリジン-3-カルボキサミド CAS No. 866019-08-1](/img/structure/B2586942.png)
2-エトキシ-N-[3-(トリフルオロメチル)フェニル]ピリジン-3-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide is an organic compound that features a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules
科学的研究の応用
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structural features make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the development of advanced materials with unique properties, such as improved stability and reactivity .
作用機序
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Without specific information on “2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide”, it’s difficult to describe its exact mode of action. Trifluoromethyl groups in general are known to influence the biological activities and physical properties of compounds .
Biochemical Pathways
Compounds containing the trifluoromethyl group are known to have diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide”. Compounds with similar structures have been found to have diverse biological activities .
Action Environment
The trifluoromethyl group is known to influence the stability and reactivity of compounds .
準備方法
The synthesis of 2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the reaction of 3-aminopyridine with ethyl chloroformate to form the ethoxycarbonyl derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity .
化学反応の分析
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms under suitable conditions.
Hydrolysis: The ethoxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid .
類似化合物との比較
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide can be compared with other similar compounds, such as:
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide: Similar structure but with the carboxamide group at a different position on the pyridine ring.
2-ethoxy-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide: Similar structure but with the trifluoromethyl group at a different position on the phenyl ring.
2-ethoxy-N-[3-(difluoromethyl)phenyl]pyridine-3-carboxamide: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
These compounds share similar structural features but may exhibit different chemical and biological properties due to variations in their functional groups and positions .
特性
IUPAC Name |
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-2-22-14-12(7-4-8-19-14)13(21)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKMTVKZNBSSNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-(2-Aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid hydrochloride](/img/structure/B2586859.png)



![N-[2-(2,6-Dimethylmorpholin-4-yl)sulfonylethyl]prop-2-enamide](/img/structure/B2586864.png)

![4-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2586867.png)
![N-(4-fluorophenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2586868.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2586870.png)
![N-[(furan-2-yl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2586871.png)
![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2586873.png)

![7-Methyl-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2586881.png)
